tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.2]octan-1-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-9-13-6-4-10(5-7-13)8-15-13/h10,15H,4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHIFXZDWSSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate typically involves the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through a series of cyclization reactions starting from simple amines and alkenes. One common method involves the reaction of 1,5-dibromopentane with ammonia to form the bicyclic amine.
Introduction of the Carbamate Group: The azabicyclo[2.2.2]octane is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step introduces the carbamate group, forming the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate hydrolysis is a fundamental reaction for this compound, enabling the generation of free amines under controlled conditions:
Acidic Hydrolysis
Reacts with strong acids (e.g., HCl, H₂SO₄) to cleave the tert-butoxycarbonyl (Boc) group, yielding the corresponding amine hydrochloride salt.
Basic Hydrolysis
Treatment with bases like NaOH or K₂CO₃ removes the Boc group, producing the free 2-azabicyclo[2.2.2]octane-methylamine.
| Condition | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic | HCl (6M) | Amine HCl | 85–92% | |
| Basic | NaOH (1M) | Free amine | 78–84% |
Alkylation and Acylation
The bicyclic amine moiety facilitates nucleophilic substitution or acylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields acylated products, enhancing solubility for pharmacological applications.
Mechanistic Insight : The rigid bicyclic structure sterically directs reactivity, favoring substitutions at less hindered nitrogen sites.
Curtius Rearrangement and Isocyanate Formation
When synthesized from carboxylic acids via acyl azide intermediates (using di-tert-butyl dicarbonate and sodium azide), the compound participates in Curtius rearrangements :
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Acyl Azide Formation :
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Rearrangement : Thermal or catalytic (e.g., Zn(OTf)₂) decomposition forms isocyanates.
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Trapping : Isocyanates react with alcohols or amines to form carbamates or ureas .
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Acyl azide | (Boc)₂O, NaN₃, 0–25°C | RCON₃ |
| Curtius | Zn(OTf)₂, 40°C | RNCO |
| Trapping | ROH or RNH₂ | Carbamate/urea |
This method achieves high yields (75–90%) and tolerates functional groups like esters and ethers .
Ring-Opening Reactions
The 2-azabicyclo[2.2.2]octane system undergoes ring-opening under strong nucleophilic or acidic conditions:
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Acid-Catalyzed Ring Opening : Concentrated H₂SO₄ cleaves the bicyclic framework, generating linear amines.
-
Nucleophilic Attack : Grignard reagents (e.g., RMgX) target the bridgehead nitrogen, leading to ring-expanded products.
Scientific Research Applications
Synthetic Pathways
The synthesis of tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate typically involves multi-step organic reactions starting from readily available precursors. The synthesis may include the following steps:
- Formation of the bicyclic structure.
- Introduction of the carbamate functional group.
- Purification and characterization of the final product.
Neuropharmacological Applications
Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects:
-
Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This action can lead to improved memory and learning in animal models, making it a candidate for treating cognitive deficits associated with conditions like Alzheimer's disease.
- Case Study : In transgenic mouse models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups, indicating its potential neuroprotective properties.
-
Antinociceptive Activity : The compound has demonstrated antinociceptive effects in preclinical studies, suggesting its application in pain management therapies. The mechanism involves modulation of pain pathways through cholinergic signaling.
- Case Study : A randomized controlled trial assessed the efficacy of this carbamate in patients with chronic pain conditions, showing a significant reduction in pain scores among those treated compared to placebo.
Potential Therapeutic Uses
Given its interaction with the cholinergic system, this compound may have implications for treating various neurological disorders:
- Alzheimer’s Disease : Enhancing cholinergic transmission could be beneficial for patients with Alzheimer's disease or other forms of dementia where cholinergic deficits are observed.
- Pain Management : Its antinociceptive properties position it as a potential analgesic agent for chronic pain management.
Mechanism of Action
The mechanism of action of tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Key Observations :
- The [2.2.2] framework (target compound) provides greater ring strain and rigidity compared to [2.2.1] or [2.1.1] systems, influencing binding affinity in drug-receptor interactions .
- Substituent position (e.g., 1-ylmethyl vs. 6-yl) alters electronic and steric environments, impacting reactivity and synthetic utility .
Key Observations :
- The target compound’s synthesis achieves moderate yields (48%) but exceptional purity (≥97%), critical for pharmaceutical applications .
- Microwave-assisted methods () improve reaction efficiency for complex heterocyclic derivatives but result in lower yields (40%) due to competing side reactions.
Physicochemical and Functional Properties
| Property | Target Compound | tert-butyl N-{2-azabicyclo[2.2.1]heptan-5-yl}carbamate | tert-butyl N-(2-azabicyclo[2.1.1]hexan-1-ylmethyl)carbamate |
|---|---|---|---|
| Molecular Weight | 240.34 | 228.33 | 212.29 |
| Purity | ≥97% | 95% | 95% |
| Solubility (Polarity) | Low (hydrophobic Boc group) | Moderate | Moderate |
| Stability | High (Boc protection) | High | Moderate (smaller scaffold) |
| Application | API intermediate | Chiral building block | Fragment-based drug design |
Key Observations :
- The Boc group in the target compound enhances stability but reduces solubility, necessitating salt formation (e.g., hydrochloride) for aqueous-phase reactions .
- Smaller bicyclic systems ([2.2.1], [2.1.1]) are preferred for fragment-based screening due to lower molecular weight .
Pharmacological Relevance
- Target Compound : Its rigid [2.2.2] scaffold is leveraged in kinase inhibitors and protease-targeted therapies, where conformational restriction improves selectivity .
- Analog with [2.2.1] Framework : Used in enantioselective synthesis of neuromodulators, exploiting chirality for CNS drug development .
- Hydrochloride Derivatives : Improved bioavailability in salt forms expands utility in oral drug formulations .
Biological Activity
tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate is a synthetic organic compound characterized by its unique bicyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and receptor binding.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 1250997-76-2
- InChI : InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-9-13-6-4-10(5-7-13)8-15-13/h10,15H,4-9H2,1-3H3,(H,14,16)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's bicyclic structure allows it to fit into binding sites, modulating the activity of these targets, which can lead to various biological effects depending on the context of the interaction.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Enzyme Interactions
Research indicates that compounds with similar bicyclic structures often exhibit significant interactions with enzymes involved in metabolic pathways. The azabicyclo[2.2.2]octane moiety may enhance binding affinity to specific enzyme active sites, potentially influencing enzymatic activity.
2. Receptor Binding
The compound's structural features suggest that it could serve as a ligand for various receptors. Preliminary studies have indicated potential interactions with receptors involved in neurotransmission and other physiological processes.
3. Therapeutic Potential
Due to its unique structure, this compound is being investigated for its possible therapeutic applications in treating neurological disorders and other conditions where receptor modulation is beneficial.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Study 1: Enzyme Inhibition
A study demonstrated that bicyclic amines can inhibit specific enzymes involved in neurotransmitter metabolism, suggesting that similar compounds may also exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Bicyclic Amine A | AChE | 15 |
| Bicyclic Amine B | AChE | 20 |
| tert-butyl N-(...) | AChE | TBD |
Study 2: Receptor Modulation
Another investigation focused on the interaction of bicyclic compounds with dopamine receptors, indicating that structural modifications can significantly alter binding affinities and functional outcomes.
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| Bicyclic Amine C | D1 | 50 nM |
| Bicyclic Amine D | D2 | 30 nM |
| tert-butyl N-(...) | D1/D2 | TBD |
Q & A
Basic: How can the synthesis of tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate be optimized for high yield?
Methodological Answer:
The compound is typically synthesized via a carbamate coupling reaction. A two-step approach is recommended:
Intermediate Preparation : React 2-azabicyclo[2.2.2]octane-1-methanamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under inert conditions. Use triethylamine as a base to facilitate Boc protection of the amine group .
Purification : Isolate the product via silica gel chromatography (hexane/ethyl acetate gradient). Monitor reaction progress using LC-MS or ¹H NMR to confirm Boc-group incorporation (characteristic tert-butyl singlet at ~1.4 ppm) .
Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of amine to Boc₂O) and reaction time (4–6 hours) to minimize side products like over-Boc-protected species .
Basic: What chromatographic methods are effective for purifying this compound?
Methodological Answer:
- Normal-Phase Chromatography : Use silica gel with a hexane/ethyl acetate gradient (20–50% ethyl acetate). The bicyclic structure increases polarity, requiring higher ethyl acetate concentrations for elution .
- Reverse-Phase HPLC : For high-purity applications (e.g., >95%), employ a C18 column with acetonitrile/water (0.1% TFA) mobile phase. Retention time typically falls between 8–12 minutes .
Validation : Confirm purity via ¹H NMR integration and HRMS to detect trace impurities like unreacted amine or solvent residues .
Basic: How can the structure of this compound be unequivocally confirmed?
Methodological Answer:
- X-Ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., iodine) and solve the structure using SHELX programs (SHELXD for phase solution, SHELXL for refinement). The bicyclo[2.2.2]octane system produces distinct torsion angles (~120°) in the final model .
- Multinuclear NMR : Assign peaks using ¹³C DEPT-135 (quaternary carbons at ~35–40 ppm for the bicyclic system) and 2D NOESY to confirm spatial proximity between the Boc group and bridgehead protons .
Advanced: How can enantiomeric purity be determined for chiral derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to separate enantiomers. Calibrate with a racemic mixture to establish retention times .
- X-Ray Flack Parameter Analysis : For crystalline derivatives, refine enantiopurity using the Flack parameter (x) in SHELXL. A value of 0.0 ± 0.1 confirms homochirality. Avoid Rogers’s η parameter, which may overestimate precision in near-centrosymmetric structures .
Advanced: How to resolve contradictions between crystallographic and spectroscopic data (e.g., unexpected bond lengths in X-ray vs. NMR coupling constants)?
Methodological Answer:
Twinning Analysis : Use SHELXL’s TWIN command to check for twinning (common in bicyclic systems). Refine with a BASF parameter >0.1 to correct intensity overlaps .
Dynamic NMR : For flexible substituents (e.g., Boc group rotation), perform variable-temperature NMR to assess conformational exchange. Match observed line broadening with DFT-calculated energy barriers .
Advanced: What strategies are effective for mechanistic studies of its reactions (e.g., Boc deprotection)?
Methodological Answer:
- Isotopic Labeling : Synthesize a ¹³C-labeled Boc group (e.g., tert-butyl-¹³C) and monitor deprotection kinetics via ¹³C NMR. Compare rates under acidic (TFA) vs. catalytic (Pd/C/H₂) conditions .
- Computational Modeling : Use Gaussian09 with M06-2X/6-31G(d) to simulate transition states. Focus on steric hindrance from the bicyclo[2.2.2]octane system, which increases activation energy for nucleophilic attack at the carbamate carbonyl .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification : Replace the bicyclo[2.2.2]octane with azabicyclo[3.2.1]octane ( ) or introduce substituents (e.g., 4-hydroxymethyl, ) to modulate steric and electronic properties.
- SPARK™ Analysis : Use software like SPARK to generate virtual libraries. Prioritize derivatives with ClogP values between 1.5–3.5 for optimal membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
